1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
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Overview
Description
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a specialty product for proteomics research . It has a molecular formula of C11H15ClN2O and a molecular weight of 226.70 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride, involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis also involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenyl group attached to the pyrrolidine ring via an aminomethyl group .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride, have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM .Physical And Chemical Properties Analysis
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride has a molecular weight of 226.70 . It has an empirical formula of C11H15ClN2O .Scientific Research Applications
Monoamine Oxidase Inactivators
A new class of monoamine oxidase B inactivators includes compounds like 4-(aminomethyl)-1-phenyl-2-pyrrolidinone and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone hydrochlorides. These compounds were synthesized via a six-step sequence, representing a general approach to 1,4-disubstituted 2-pyrrolidinones and are the first in this new class of monoamine oxidase inactivators (Ding & Silverman, 1992).
Photoreaction Studies
Research on 1-methyl-2-phenyl-1-pyrrolinium perchlorate in the presence of α-heteroatom-substituted alkanoate anions led to the formation of 2-(hydroxyalkyl)pyrrolidine adducts and a reduction product, 1-methyl-2-phenylpyrrolidine. These studies demonstrate photoaddition reactions induced by electron transfers, providing insights into the reactivity of pyrrolidine derivatives under photochemical conditions (Kurauchi et al., 1986).
Synthesis of Conducting Polymers
Aminomethylation of 1-alkylpyrrole followed by reaction with iodomethane and sodium thiophenoxide yields 1-alkyl-2,5-bis(thiophenylmethylene)pyrroles, which are monomers useful for synthesizing new conducting polymers. This demonstrates the utility of pyrrolidine derivatives in the field of materials science, particularly for electronic applications (Kim & Elsenbaumer, 1998).
Anti-inflammatory Applications
Structural analysis of N-(2-hydroxyethyl)pyrrolidinium salts of anti-inflammatory drugs, like diclofenac, reveals complex networks of inter- and intramolecular hydrogen bonds. These studies contribute to the understanding of drug interactions at the molecular level, which is crucial for the development of more effective pharmaceuticals (Castellari & Sabatino, 1994).
Pyrrolidine Derivatives Synthesis
Research on the construction of all-substituted pyrrolidine derivatives with multiple stereogenic centers showcases advanced synthetic methodologies, including highly diastereoselective [1,2]-Wittig rearrangement and intramolecular cyclization. These techniques allow for the precise construction of complex molecular architectures, essential for developing novel compounds with specific biological activities (Wang et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYADWZTLIYQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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